4-Butyl-3-(phenylsulfanyl)oxolan-2-one
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Overview
Description
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a butyl group attached to the fourth carbon, a phenylsulfanyl group attached to the third carbon, and an oxolan-2-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the reaction of a butyl-substituted oxirane with a phenylthiol under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolan-2-one structure. Common reagents used in this synthesis include butyl oxirane, phenylthiol, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.
Substitution: The butyl and phenylsulfanyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butyl-3-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan-2-one ring structure may also play a role in its binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-Butyl-3-(phenylsulfanyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.
Uniqueness
4-Butyl-3-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both a butyl group and a phenylsulfanyl group attached to the oxolan-2-one ring
Properties
CAS No. |
54145-00-5 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
4-butyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C14H18O2S/c1-2-3-7-11-10-16-14(15)13(11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3 |
InChI Key |
PVONFWOFUIZNLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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